3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one
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Overview
Description
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their significant biological and chemical properties. Azetidin-2-ones are four-membered lactam rings that have been extensively studied due to their presence in various biologically active molecules, including antibiotics like penicillin and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid to yield an enamine, which is then reduced with sodium borohydride to afford the corresponding azetidin-2-one . Another method involves the use of chloroacetyl chloride and triethylamine to form azetidin-2-one derivatives .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often employs catalytic processes such as the Henry, Suzuki, Sonogashira, and Michael additions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidin-2-one ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as chloroacetyl chloride and triethylamine are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted azetidin-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit the synthesis of bacterial cell walls, making it effective as an antibiotic . Additionally, the compound can interact with various enzymes and receptors, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-ethyl-phenyl)-4-(4-methoxy-phenyl)-azetidin-2-one
- 3-Amino-1-(4-ethyl-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
Uniqueness
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-amino-1,4-bis(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-3-13-5-9-15(10-6-13)18-17(20)19(22)21(18)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4,20H2,1-2H3 |
InChI Key |
WCFWNGQDFGHDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CC)N |
Origin of Product |
United States |
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